2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-(dipropylamino)benzaldehyde with 2-amino-4,5-dimethylthiophene-3-carboxamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents such as dichloromethane or chloroform, with bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Biology: It is used in studies related to cell signaling pathways and gene expression.
Industry: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-hydroxy-4,5-dimethyl-6-phenyl-5,8-dihydro[2,3-d]pyrimidin-7(6H)-one
- 3-Allyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Uniqueness
2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the dipropylamino group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development.
Properties
Molecular Formula |
C20H27N3OS |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H27N3OS/c1-5-11-23(12-6-2)16-9-7-15(8-10-16)18-21-19(24)17-13(3)14(4)25-20(17)22-18/h7-10,18,22H,5-6,11-12H2,1-4H3,(H,21,24) |
InChI Key |
DYBGMHYITNVQPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C2NC3=C(C(=C(S3)C)C)C(=O)N2 |
Origin of Product |
United States |
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